4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
CAS No.: 853903-93-2
Cat. No.: VC4695092
Molecular Formula: C19H15NO6S2
Molecular Weight: 417.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853903-93-2 |
|---|---|
| Molecular Formula | C19H15NO6S2 |
| Molecular Weight | 417.45 |
| IUPAC Name | 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b15-8- |
| Standard InChI Key | BLDGGQFSEYDOEA-NVNXTCNLSA-N |
| SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Introduction
4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound featuring a thiazolidinone ring, a hydroxybenzoic acid moiety, and a dimethoxyphenyl group. This unique combination of functional groups makes it an interesting molecule for research and industrial applications. The compound's structure includes carbonyl, sulfur, and aromatic systems, contributing to its potential biological activities and chemical reactivity.
Synthesis Methods
The synthesis of compounds similar to 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with a thiazolidinone derivative under controlled conditions. This process may require specific catalysts and temperature controls to achieve optimal yields. Common reagents include solvents like ethanol or methanol, and catalysts such as triethylamine or acid/base catalysts to facilitate cyclization and condensation reactions.
Biological Activities and Potential Applications
Thiazolidinone derivatives have shown significant potential in various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific data on 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is limited, its unique structure suggests potential therapeutic applications. Further research is needed to elucidate its mechanism of action and potential side effects.
Comparison with Similar Compounds
| Compound | Structural Features | Potential Applications |
|---|---|---|
| N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | Thiazolidinone ring, sulfonamide group, dimethoxyphenyl moiety | Medicinal chemistry, pharmacology |
| 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | Thiazolidinone ring, hydroxybenzoic acid moiety, dimethoxyphenyl group | Research and industrial applications |
| Ethyl 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | Thiazolidinone ring, ester group, dimethoxyphenyl moiety | Various chemical and biological studies |
Research Findings and Future Directions
Research on thiazolidinone derivatives has highlighted their potential as lead compounds for drug development due to their diverse biological activities. For 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid, further studies are required to explore its therapeutic potential, including in vitro and in vivo evaluations to assess its efficacy and safety. Additionally, structural modifications could enhance its biological activity and pharmacokinetic properties.
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